

Technical Guide: Spectral Analysis of 4'-Bromo-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4'-Bromo-3-(3-methylphenyl)propiophenone
Cat. No.:	B1292954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for the compound **4'-Bromo-3-(3-methylphenyl)propiophenone**. Due to the limited availability of published experimental data for this specific molecule, this guide outlines standardized experimental protocols and predicted spectral characteristics based on analogous compounds and established principles of spectroscopic analysis.

Compound Information

Compound Name	4'-Bromo-3-(3-methylphenyl)propiophenone
IUPAC Name	1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one[1]
Molecular Formula	C ₁₆ H ₁₅ BrO[1]
Molecular Weight	303.19 g/mol [1]
CAS Number	898790-61-9[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4'-Bromo-3-(3-methylphenyl)propiophenone**. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopy.

2.1. Predicted ^1H NMR Data

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H (positions 2', 6')	7.8 - 8.0	Doublet	2H
Aromatic H (positions 3', 5')	7.6 - 7.8	Doublet	2H
Aromatic H (m-tolyl group)	6.9 - 7.3	Multiplet	4H
-CH ₂ - (adjacent to C=O)	3.1 - 3.4	Triplet	2H
-CH ₂ - (adjacent to m-tolyl)	2.9 - 3.2	Triplet	2H
-CH ₃ (m-tolyl group)	2.3 - 2.4	Singlet	3H

2.2. Predicted ^{13}C NMR Data

Assignment	Predicted Chemical Shift (ppm)
C=O	198 - 202
Aromatic C (quaternary, C-1')	135 - 138
Aromatic C (quaternary, C-4')	128 - 131
Aromatic C (CH, C-2', C-6')	129 - 132
Aromatic C (CH, C-3', C-5')	131 - 134
Aromatic C (quaternary, m-tolyl)	138 - 141
Aromatic C (quaternary, m-tolyl)	137 - 140
Aromatic C (CH, m-tolyl)	125 - 130
-CH ₂ - (adjacent to C=O)	40 - 45
-CH ₂ - (adjacent to m-tolyl)	30 - 35
-CH ₃ (m-tolyl group)	20 - 23

2.3. Predicted IR Spectral Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (Aryl ketone)	1680 - 1700	Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=C (Aromatic)	1400 - 1600	Medium-Strong
C-Br	500 - 600	Medium

2.4. Predicted Mass Spectrometry Data

Fragment	Predicted m/z	Notes
$[M]^+$	302/304	Molecular ion peak (presence of Br isotopes)
$[M-C_2H_4]^+$	274/276	Loss of ethylene
$[C_7H_5OBr]^+$	183/185	Acylum ion fragment
$[C_7H_7]^+$	91	Tropylium ion from the methylphenyl group
$[C_6H_4Br]^+$	155/157	Bromophenyl fragment

Experimental Protocols

The following are general protocols for obtaining the spectral data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.[\[2\]](#)[\[3\]](#) Ensure the sample is fully dissolved and free of any particulate matter.
- **Instrument Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (1H or ^{13}C).
- **Data Acquisition:**
 - Acquire the 1H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

- Acquire the ^{13}C spectrum. Due to the lower natural abundance and sensitivity of ^{13}C , a greater number of scans will be required.[3]
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

3.2. Infrared (IR) Spectroscopy

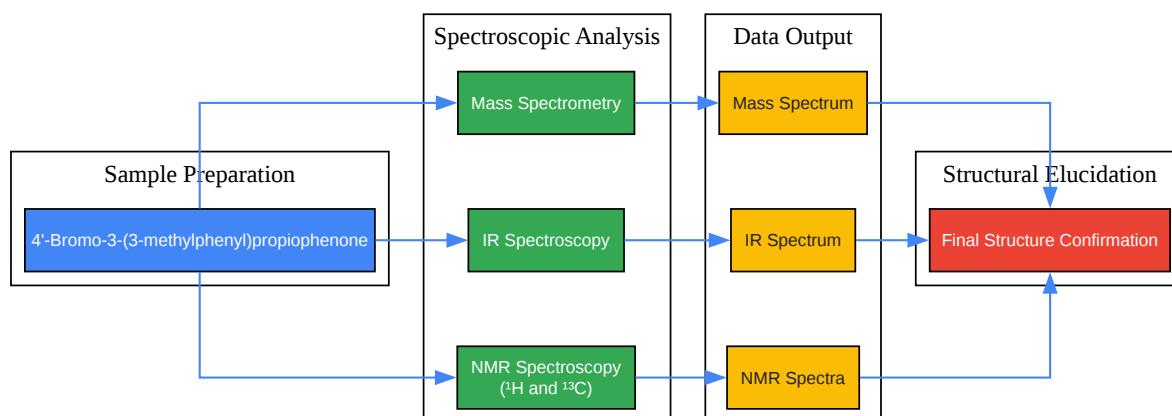
- Sample Preparation:
 - For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
 - For solution-based measurements, dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal absorption in the regions of interest.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample holder (or pure solvent).
 - Place the sample in the IR spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.[4]
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[5]

3.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct infusion.[6] Non-volatile samples may require techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

- Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.[7][8] This process often causes fragmentation of the molecules.
- Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
- Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.[7] The most intense peak is known as the base peak and is assigned a relative abundance of 100%. [7]

Visualization of Experimental Workflow



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Caption: Experimental workflow for the spectral analysis of an organic compound.

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